tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate
Description
Core Structural Features
The compound features a phenyl ring substituted at the para position with a bromine atom and at the meta position with a trimethylsilyl-protected ethynyl group. The carbamate functionality (-OC(=O)N-) is attached to the phenyl ring’s remaining ortho position via a tert-butyl ester group (Fig. 1).
Table 1: Key structural parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₂BrNO₂Si | |
| Molecular weight | 368.34 g/mol | |
| Bond angles (C-N-C) | 120.5° (trigonal planar) | |
| C≡C bond length | 1.20 Å | |
| Si-C bond length | 1.87 Å |
The carbamate nitrogen adopts a trigonal planar geometry (bond angle ≈120°), consistent with sp² hybridization and resonance stabilization between the carbonyl oxygen and nitrogen lone pair. This planar configuration reduces steric hindrance between the tert-butyl group and the phenyl ring’s substituents.
Electronic Effects and Bonding
The bromine atom induces strong electron-withdrawing effects via inductive polarization (-I effect), increasing the electrophilicity of the phenyl ring’s ortho and para positions. Concurrently, the trimethylsilyl ethynyl group exerts both steric bulk (from three methyl groups) and moderate electron donation through hyperconjugation between the silicon atom and ethynyl π-system.
The ethynyl spacer between silicon and the phenyl ring creates a linear C≡C-Si linkage (bond angle 180°), enabling conjugation while minimizing steric clashes. This structural motif contrasts with non-ethynylated carbamates like methyl ethynyl(phenyl)carbamate (C₁₀H₉NO₂), where direct attachment of the ethynyl group to nitrogen creates different electronic environments.
Properties
CAS No. |
1333222-30-2 |
|---|---|
Molecular Formula |
C16H22BrNO2Si |
Molecular Weight |
368.34 g/mol |
IUPAC Name |
tert-butyl N-[4-bromo-3-(2-trimethylsilylethynyl)phenyl]carbamate |
InChI |
InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13-7-8-14(17)12(11-13)9-10-21(4,5)6/h7-8,11H,1-6H3,(H,18,19) |
InChI Key |
VKHXYUQWZVIDBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C#C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate typically involves several steps starting from commercially available materials. One common synthetic route includes the following steps :
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a formylated intermediate.
N-Boc Protection: The formylated intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Alkyne Deprotection and Cross-Coupling Reactions
The TMS-ethynyl group undergoes desilylation under mild conditions, enabling subsequent coupling reactions. For example:
-
Desilylation : Treatment with tetrabutylammonium fluoride (TBAF) in THF at 0°C quantitatively removes the TMS group, yielding a terminal alkyne .
-
Sonogashira Coupling : The deprotected terminal alkyne reacts with aryl/vinyl halides in the presence of Pd(PPh₃)₄ and CuI, forming new C–C bonds .
Example Reaction:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| TBAF (1.1 equiv), THF, 0°C | Terminal alkyne derivative | 98% | |
| Pd(PPh₃)₄, CuI, Et₃N, 80°C | Biarylacetylene | 85% |
Bromine Substitution Reactions
The bromine atom at the 4-position participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(OAc)₂ and K₂CO₃ in DMF/H₂O (80°C) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd₂(dba)₃ and Xantphos .
Comparative Reactivity:
| Reaction Type | Conditions | Major Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C | 3-Alkynyl-4-arylphenyl | 78% |
| SNAr with Morpholine | DMSO, 100°C, 12h | 4-Morpholinophenyl derivative | 65% |
Carbamate Functionalization
The tert-butyl carbamate group is cleaved under acidic or radical conditions:
-
Acidic Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ removes the Boc group, yielding the free amine .
-
Radical-Mediated Cleavage : Tris(4-bromophenyl)aminium radical cation ("magic blue") with triethylsilane selectively cleaves the carbamate at room temperature .
Deprotection Efficiency:
| Method | Conditions | Time | Yield |
|---|---|---|---|
| TFA/CH₂Cl₂ | 25°C, 2h | 95% | |
| Magic Blue/Et₃SiH | CH₂Cl₂, RT, 30min | 92% |
Oxidation and Reduction Pathways
-
Alkyne Oxidation : The TMS-ethynyl group is oxidized to a ketone using RuCl₃/NaIO₄ in H₂O/CH₃CN (e.g., forming 3-acetylphenyl derivatives) .
-
Carbamate Reduction : LiAlH₄ reduces the carbamate to a methylamine, though competing alkyne reduction may occur.
Unique Reactivity in Sequential Transformations
The compound’s multi-functional design allows tandem reactions. For instance:
-
Desilylation of the alkyne followed by Sonogashira coupling.
-
Subsequent Suzuki coupling of the bromo group.
-
Final carbamate deprotection to generate a polyfunctionalized aromatic amine .
Case Study:
-
Step 1 : TBAF-mediated desilylation → Terminal alkyne (98% yield) .
-
Step 2 : Pd-catalyzed coupling with iodobenzene → Biarylacetylene (85% yield) .
Stability and Side Reactions
-
The TMS group stabilizes the alkyne against polymerization but may hinder SNAr at the bromo site due to steric effects .
-
Competing tert-butyl carbamate cleavage can occur under strongly basic conditions (e.g., Cs₂CO₃ in DMF) .
This compound’s versatility in cross-coupling, deprotection, and sequential functionalization makes it valuable for synthesizing complex aromatic architectures in medicinal chemistry and materials science. Experimental data emphasize the importance of protecting group strategy and reaction order to avoid undesired side pathways.
Scientific Research Applications
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds with biological molecules, while the bromo and trimethylsilyl groups can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Reactivity and Stability
- Bromine Position : The para-bromo substituent in the target compound facilitates cross-coupling reactions, similar to analogs like 41e and 41f . However, ortho-bromo derivatives (e.g., tert-Butyl N-(4-bromo-2,5-dimethylphenyl)carbamate) may exhibit steric hindrance, reducing reactivity in certain reactions .
- Alkyne vs. Other Groups: The TMS-ethynyl group in the target compound offers a protected alkyne for click chemistry or Sonogashira coupling, distinguishing it from analogs with chloro or methyl substituents .
- Boc Stability: All tert-butyl carbamates share hydrolytic sensitivity under acidic conditions, but the electron-withdrawing bromine and ethynyl groups in the target compound may slightly alter its stability compared to non-halogenated analogs .
Limitations and Challenges
Biological Activity
tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate, with the CAS number 1333222-30-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.
- Molecular Formula : CHBrNOSi
- Molecular Weight : 368.34 g/mol
- Purity : >97%
- Appearance : Typically presented as a white to off-white solid.
Synthesis
The synthesis of this compound involves the coupling of various precursors through a Sonogashira-type reaction, which is commonly utilized for forming carbon-carbon bonds involving terminal alkynes. Specific methodologies can vary, but the general approach includes:
- Preparation of the Bromo Compound : Start with 4-bromo-3-(trimethylsilyl)phenyl derivatives.
- Alkyne Coupling : Utilize palladium catalysis to facilitate the coupling reaction with ethynyl groups.
- Carbamate Formation : The final step involves carbamate formation through reaction with tert-butyl isocyanate.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities, particularly in cancer therapy and enzyme inhibition.
Anticancer Activity
Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, related compounds have demonstrated IC values in the low micromolar range against various cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism appears to correlate with their ability to disrupt microtubule dynamics, a key target in cancer treatment.
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | HeLa | 2.7 | Tubulin polymerization inhibition |
| 2 | MDA-MB-231 | 5.4 | Tubulin polymerization inhibition |
| 3 | A549 | 10 | Antiproliferative activity |
Enzyme Inhibition
In addition to anticancer properties, there is evidence suggesting that this compound may act as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are known for their role in epigenetic regulation and have been studied for their potential in treating various cancers.
Case Studies
-
Study on Tubulin Inhibitors :
A study published in Chemistry Reviews discussed the efficacy of various tubulin inhibitors and highlighted compounds structurally similar to this compound as promising candidates for further development due to their potent antiproliferative effects against multiple cancer cell lines . -
HDAC Inhibition Research :
Another investigation focused on the dual inhibitory activity of compounds similar to this compound against both tubulin and HDAC enzymes, demonstrating significant potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are recommended synthetic strategies for preparing tert-Butyl (4-bromo-3-((trimethylsilyl)ethynyl)phenyl)carbamate?
- Methodology : Begin with a Buchwald-Hartwig amination to introduce the carbamate group to a brominated aromatic precursor. Subsequent Sonogashira coupling can install the trimethylsilyl (TMS)-ethynyl moiety. Key considerations:
- Use Pd(PPh₃)₄/CuI catalysts for Sonogashira coupling to ensure regioselectivity and minimize homocoupling byproducts .
- Protect the ethynyl group with TMS to stabilize the alkyne during synthesis .
Q. How can researchers mitigate instability of the TMS-ethynyl group during purification?
- Methodology :
- Avoid prolonged exposure to moisture or acidic conditions, which may desilylate the ethynyl group. Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) during column chromatography .
- Employ low-temperature recrystallization (e.g., hexane/ethyl acetate at −20°C) to isolate the product without degradation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- - and -NMR : Identify carbamate tert-butyl protons (~1.3 ppm) and aromatic protons (6.5–8.0 ppm). The TMS-ethynyl group shows a singlet for TMS (~0.2 ppm) and absence of ethynyl protons .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory NMR data for the TMS-ethynyl group be resolved?
- Analysis : Discrepancies in ethynyl signal splitting may arise from residual Pd catalysts or solvent polarity.
- Solution : Purify via preparative HPLC to remove metal contaminants. Use deuterated DMSO for NMR to enhance signal resolution .
- Validation : Compare experimental data with computational predictions (e.g., DFT calculations for -NMR shifts) .
Q. What strategies optimize Suzuki-Miyaura cross-coupling of the 4-bromo substituent?
- Methodology :
- Catalyst Screening : Test Pd(dppf)Cl₂ or XPhos Pd G3 for enhanced reactivity with sterically hindered aryl bromides .
- Base Selection : Use Cs₂CO₃ in dioxane/water (3:1) to improve coupling efficiency while preserving the TMS-ethynyl group .
- Troubleshooting : If coupling fails, confirm boronic acid purity via -NMR and adjust reaction temperature (80–100°C) .
Q. How does the TMS-ethynyl group influence photophysical properties?
- Experimental Design :
- UV-Vis Spectroscopy : Compare absorption maxima (λmax) of the TMS-protected compound vs. desilylated analogs. Expect a blue shift (~20 nm) due to reduced conjugation .
- Fluorescence Quenching : Evaluate electron-withdrawing effects of the carbamate group on ethynyl π-system emission .
Safety and Handling
Q. What are critical safety protocols for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to minimize inhalation risks .
- Storage : Store at 2–8°C under inert gas (Ar) to prevent oxidation or moisture ingress .
- Contradictions : While some SDS report no acute hazards , others note skin/eye irritation (H315/H319) . Always treat as a potential irritant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
